REACTION_CXSMILES
|
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH:20]=[CH:19][C:18]([B:21]([OH:23])[OH:22])=[C:17]([F:24])[C:16]=2[F:25])=[CH:11][CH:10]=1)C1C=CC=CC=1>C1COCC1>[OH:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH:20]=[CH:19][C:18]([B:21]([OH:23])[OH:22])=[C:17]([F:24])[C:16]=2[F:25])=[CH:11][CH:10]=1
|
Name
|
4′-benzyloxy-2,3-difluorobiphenyl-4-boronic acid
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C1=C(C(=C(C=C1)B(O)O)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered off with suction
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C1=C(C(=C(C=C1)B(O)O)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |